达泊西汀-13C6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dutasteride-13C6 is a synthetic drug molecule that has been developed for use in laboratory experiments. It has been used for a variety of purposes, including studying its mechanism of action, biochemical and physiological effects, and potential applications.

科学研究应用

分析化学:用于定量的内标

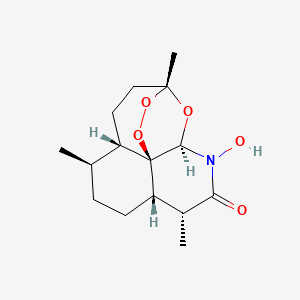

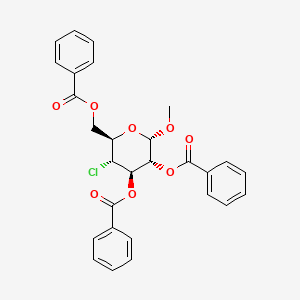

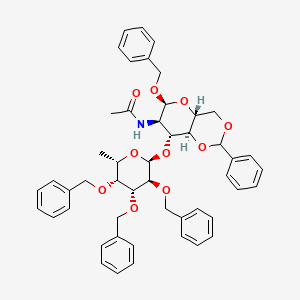

达泊西汀-13C6 用作内标,用于使用气相色谱法或液相色谱-质谱法 (GC-MS 或 LC-MS) 对达泊西汀进行定量。 其稳定的同位素标记确保了对生物样本中达泊西汀的准确和精确测量,这对于药代动力学和药物代谢研究至关重要 {svg_1}.

生物化学:酶抑制研究

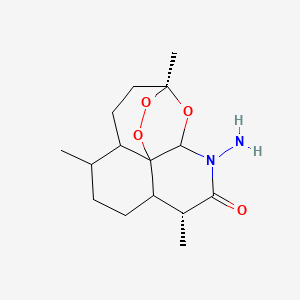

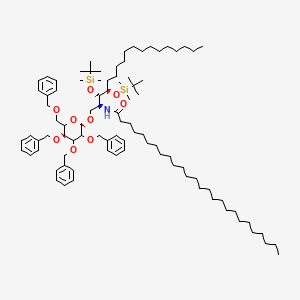

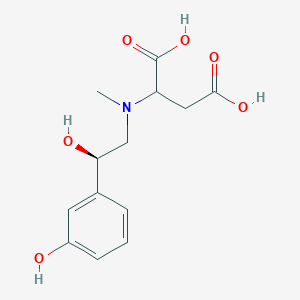

在生物化学中,this compound 用于研究 5α-还原酶的抑制动力学。 这些酶负责将睾酮转化为双氢睾酮 (DHT),达泊西汀对其的抑制是治疗前列腺增生症等疾病的关键机制 {svg_2}.

药理学:药物功效和代谢

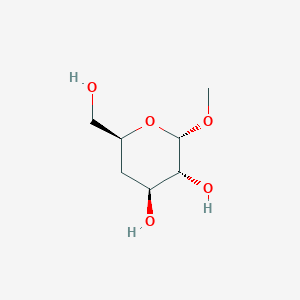

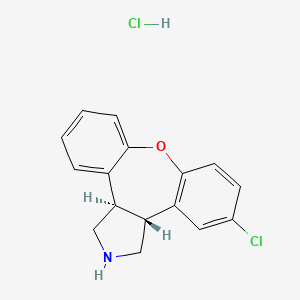

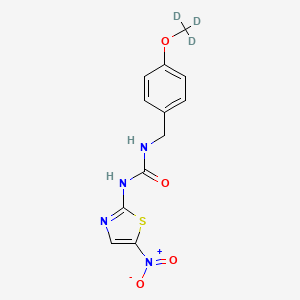

This compound 有助于药理学研究,以了解药物的功效、吸收、分布、代谢和排泄。 它有助于阐明达泊西汀的代谢途径及其与生物系统的相互作用 {svg_3}.

医学诊断:生物标志物开发

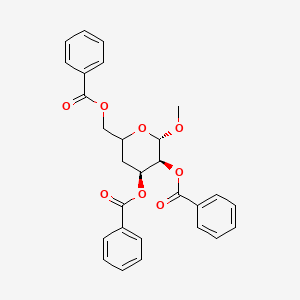

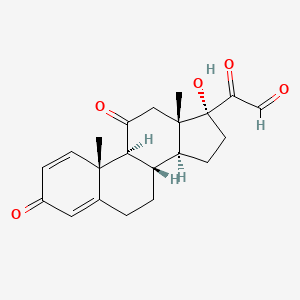

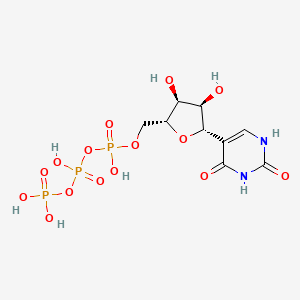

在医学诊断中,this compound 可用于开发用于评估患者体内达泊西汀治疗水平的生物标志物。 这对于监测接受前列腺增生症治疗患者的药物水平尤为重要 {svg_4}.

生物技术:稳定同位素标记化合物的合成

This compound 用于生物技术研究,用于合成稳定同位素标记化合物。 这些化合物对于追踪标记原子在各种生物过程中掺入代谢产物至关重要 {svg_5}.

环境科学:追踪环境归宿

This compound 可用于环境科学中追踪药物的环境归宿。 它有助于研究达泊西汀在不同环境基质中的降解和持久性 {svg_6}.

癌症研究:治疗监测

最后,在癌症研究中,this compound 用于监测达泊西汀在前列腺癌模型中的治疗用途。 它有助于了解药物在减少前列腺重量方面的作用及其对肿瘤生长的潜在影响 {svg_7}.

作用机制

Biochemical Pathways

The primary biochemical pathway affected by Dutasteride-13C6 is the conversion of testosterone into DHT by the 5α-reductase enzymes . By inhibiting these enzymes, Dutasteride-13C6 prevents the formation of DHT, thereby disrupting the androgen signaling pathway that contributes to prostate growth .

Pharmacokinetics

The pharmacokinetics of Dutasteride-13C6 is influenced by its formulation . Dutasteride has a complex elimination profile, involving both linear and non-linear components . During chronic administration, the linear pathway dominates, and it exhibits a long elimination half-life . The bioavailability of Dutasteride is also influenced by the formulation of the administered medication .

Result of Action

The molecular and cellular effects of Dutasteride-13C6’s action primarily involve the reduction of DHT levels and the subsequent disruption of androgen signaling . This leads to a decrease in prostate weight, as observed in various models of benign prostatic hypertrophy . Dutasteride-13C6 also shows antitumor effects in vivo .

Action Environment

The action, efficacy, and stability of Dutasteride-13C6 can be influenced by various environmental factors. It’s important to note that the formulation of the drug can significantly impact its pharmacokinetic properties, which in turn can be influenced by factors such as pH, temperature, and the presence of other compounds .

生化分析

Biochemical Properties

Dutasteride-13C6 interacts with the 5α-reductase enzyme, inhibiting its activity . This interaction is competitive and irreversible, leading to a significant decrease in DHT levels . The inhibition is time-dependent with apparent Ki values of 17 and 4.3 nM at 10- and 30-minute reaction times, respectively .

Cellular Effects

Dutasteride-13C6 has been shown to have significant effects on various types of cells. In prostate cancer cells, it inhibits androgen action and promotes cell death . In bladder cancer cells, dutasteride treatment led to significant inhibition of testosterone-induced increase dependent on AR and SLC39A9 .

Molecular Mechanism

Dutasteride-13C6 exerts its effects at the molecular level by binding to the active site of the 5α-reductase enzyme, thereby preventing the conversion of testosterone to DHT . This results in a decrease in DHT levels, which can influence gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

Over time, dutasteride-13C6 has been observed to have a prolonged effect on the inhibition of 5α-reductase, leading to sustained decreases in DHT levels . It has also been noted for its stability and lack of degradation over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of dutasteride-13C6 have been observed to vary with dosage. For instance, dutasteride decreases prostate weight in a rat model of benign prostatic hypertrophy induced by testosterone after castration when administered daily for 28 days at doses of 0.045 mg/kg as a solution or 0.756 mg/kg in subcutaneous microspheres .

Metabolic Pathways

Dutasteride-13C6 is involved in the metabolic pathway of androgen biosynthesis, where it inhibits the conversion of testosterone to DHT by blocking the action of the 5α-reductase enzyme .

Transport and Distribution

Given its lipophilic nature and its ability to bind to proteins, it is likely that it can diffuse across cell membranes and distribute throughout the body .

Subcellular Localization

As a lipophilic compound, it is likely to be found in the cytoplasm and possibly in the nucleus where it can interact with the 5α-reductase enzyme .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Dutasteride-13C6 involves the incorporation of six carbon-13 isotopes into the molecule. This can be achieved through the use of labeled starting materials and specific reactions that selectively incorporate the isotopes into the desired positions of the molecule.", "Starting Materials": [ "13C6-labeled benzene", "13C6-labeled ethylene", "13C6-labeled propylene", "13C6-labeled butadiene", "Dutasteride", "Other reagents and solvents" ], "Reaction": [ "The synthesis of Dutasteride-13C6 involves several steps, including:", "1. Synthesis of 13C6-labeled benzene from labeled carbon sources.", "2. Synthesis of 13C6-labeled ethylene, propylene, and butadiene from labeled carbon sources.", "3. Synthesis of a 13C6-labeled intermediate compound that can be used as a precursor for Dutasteride-13C6.", "4. Reaction of the labeled intermediate with Dutasteride under specific conditions to incorporate the 13C6 isotopes into the desired positions of the molecule.", "5. Purification and isolation of Dutasteride-13C6 from the reaction mixture.", "Overall, the synthesis of Dutasteride-13C6 requires careful selection of labeled starting materials and specific reactions that can selectively incorporate the isotopes into the desired positions of the molecule." ] } | |

| 1217685-27-2 | |

分子式 |

C₂₁¹³C₆H₃₀F₆N₂O₂ |

分子量 |

534.49 |

同义词 |

(4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide-13C6; (5α,17β)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost_x000B_-1- |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1141105.png)